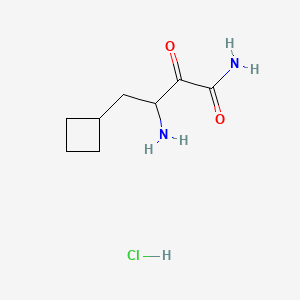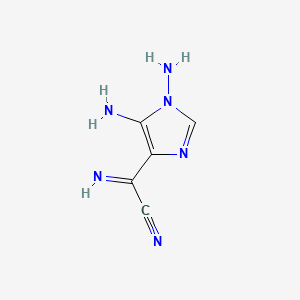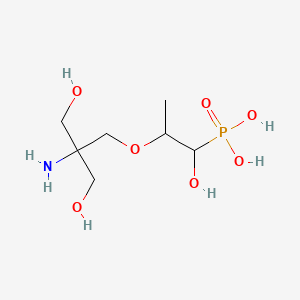![molecular formula C22H42O3 B583202 rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone CAS No. 1795791-38-6](/img/no-structure.png)
rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone, also known as 4-Hydroxy-2-hexyl-1-cyclopentanone (HHC) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a chiral molecule that is commonly used in the field of organic chemistry due to its unique structure and properties.
作用機序
The mechanism of action of HHC is not fully understood, but it is believed to involve its interaction with various enzymes and receptors in the body. HHC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
HHC has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and receptors in the body. HHC has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using HHC in lab experiments is its unique structure and properties, which make it a useful tool for studying various chemical reactions and processes. However, one limitation of using HHC in lab experiments is its relatively high cost and limited availability.
将来の方向性
There are a number of potential future directions for research involving HHC, including further studies on its potential therapeutic effects, the development of new materials based on its structure and properties, and the synthesis of new analogs and derivatives for use in various scientific research applications. Additionally, further studies are needed to fully understand the mechanism of action of HHC and its potential interactions with various enzymes and receptors in the body.
合成法
The synthesis of HHC can be achieved through a multi-step process that involves the use of various reagents and catalysts. One common method for synthesizing HHC involves the reaction of a cyclic ketone with an aldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of an oxetanone ring, which is a key structural feature of HHC.
科学的研究の応用
HHC has been studied for its potential use in various scientific research applications, including as a chiral reagent in organic chemistry, as a flavoring agent in the food industry, and as a potential therapeutic agent in medicine. HHC has also been studied for its potential use in the development of new materials, such as polymers and surfactants.
特性
CAS番号 |
1795791-38-6 |
|---|---|
分子式 |
C22H42O3 |
分子量 |
354.575 |
IUPAC名 |
(3R,4S)-3-hexyl-4-(2-hydroxytridecyl)oxetan-2-one |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21-20(22(24)25-21)17-15-8-6-4-2/h19-21,23H,3-18H2,1-2H3/t19?,20-,21+/m1/s1 |
InChIキー |
RSOUWOFYULUWNE-JUODMZLFSA-N |
SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)O |
同義語 |
cis-3-Hexyl-4-[2-hydroxytridecyl]-2-oxetanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Acetyl-6-hydroxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B583121.png)
![2-[2-[Benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol](/img/structure/B583123.png)
![3-(2-Chloroethyl)-2-methyl-1-oxido-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-4-one](/img/structure/B583126.png)
![5alpha-Cholestan-3beta-ol-[d7]](/img/structure/B583132.png)


![4h-Furo[3,2-b]indole-2-carboxylic acid,3-hydroxy-4-methyl-,methyl ester](/img/structure/B583137.png)

![8-Chloro-3-methoxy-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B583139.png)

